molecular formula C19H11Br2NO B4900724 6-Bromo-2-(5-bromofuran-2-yl)-4-phenylquinoline

6-Bromo-2-(5-bromofuran-2-yl)-4-phenylquinoline

Cat. No.: B4900724
M. Wt: 429.1 g/mol
InChI Key: DAYCQFMLXFKJCL-UHFFFAOYSA-N
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Description

6-Bromo-2-(5-bromofuran-2-yl)-4-phenylquinoline is a complex organic compound that features a quinoline core substituted with bromine, furan, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-(5-bromofuran-2-yl)-4-phenylquinoline typically involves multi-step organic reactions. One common method includes the bromination of 2-(5-bromofuran-2-yl)-4-phenylquinoline using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(5-bromofuran-2-yl)-4-phenylquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of bromine atoms.

    Substitution: Nucleophilic substitution reactions can occur at the bromine sites, where nucleophiles such as amines or thiols replace the bromine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Amines, thiols, sodium hydride (NaH)

Major Products Formed

    Oxidation: Quinoline N-oxides

    Reduction: De-brominated quinoline derivatives

    Substitution: Amino or thiol-substituted quinoline derivatives

Scientific Research Applications

6-Bromo-2-(5-bromofuran-2-yl)-4-phenylquinoline has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 6-Bromo-2-(5-bromofuran-2-yl)-4-phenylquinoline involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to the disruption of microbial cell membranes or inhibition of essential enzymes. The compound’s anticancer effects could be related to the induction of apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-2-(5-bromofuran-2-yl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine
  • (6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)-(5-bromofuran-2-yl)methanone

Uniqueness

6-Bromo-2-(5-bromofuran-2-yl)-4-phenylquinoline stands out due to its unique combination of bromine, furan, and phenyl groups attached to the quinoline core. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

6-bromo-2-(5-bromofuran-2-yl)-4-phenylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11Br2NO/c20-13-6-7-16-15(10-13)14(12-4-2-1-3-5-12)11-17(22-16)18-8-9-19(21)23-18/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAYCQFMLXFKJCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=C(O4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11Br2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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